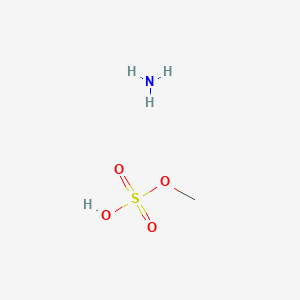

Ammonium methyl sulphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium methyl sulphate is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 170 degrees Celsius. Ammonium methyl sulphate is used in various fields such as biochemistry, pharmacology, and organic chemistry.

Wirkmechanismus

Ammonium methyl sulphate is a chaotropic agent. It disrupts the water structure and increases the solubility of hydrophobic molecules. It denatures proteins by breaking the hydrogen bonds, hydrophobic interactions, and electrostatic interactions. It also disrupts the structure of nucleic acids by breaking the hydrogen bonds and base stacking interactions.

Biochemische Und Physiologische Effekte

Ammonium methyl sulphate has various biochemical and physiological effects. It can cause protein denaturation, aggregation, and precipitation. It can also cause DNA and RNA denaturation and fragmentation. It can affect the activity of enzymes and the stability of membranes. It can also affect the structure and function of cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

Ammonium methyl sulphate has several advantages and limitations for lab experiments. It is a cheap and readily available reagent. It is easy to handle and store. It is also compatible with other reagents and buffers. However, it has some limitations such as its non-specific effect on proteins and nucleic acids. It can also cause artifacts in some experiments. It should be used with caution and its concentration should be optimized for each experiment.

Zukünftige Richtungen

There are several future directions for research on ammonium methyl sulphate. One direction is to study its effect on the structure and function of membrane proteins. Another direction is to study its effect on the folding and stability of proteins. A third direction is to study its effect on the structure and function of RNA molecules. A fourth direction is to develop new chaotropic agents with improved specificity and efficiency. A fifth direction is to study its effect on the structure and function of viruses and bacteria.

Conclusion:

Ammonium methyl sulphate is a versatile reagent that is widely used in scientific research. It has various biochemical and physiological effects and can be used in various fields such as biochemistry, pharmacology, and organic chemistry. It has advantages and limitations for lab experiments and has several future directions for research. Its role in scientific research is essential and will continue to be an important tool for scientists in the future.

Synthesemethoden

Ammonium methyl sulphate can be synthesized by reacting methyl sulfate with ammonium hydroxide. The reaction produces ammonium methyl sulphate and water. The reaction is exothermic and should be carried out in a well-ventilated area. The reaction can be represented by the following equation:

(CH3SO4)2 + 2NH4OH → (NH4)2SO4 + 2CH3OH

Wissenschaftliche Forschungsanwendungen

Ammonium methyl sulphate is widely used in scientific research. It is used as a reagent in various chemical reactions. It is used in the synthesis of various compounds such as amino acids, peptides, and nucleotides. It is also used in the preparation of buffers and as a stabilizer for enzymes and proteins. Ammonium methyl sulphate is used in the purification of proteins and nucleic acids. It is also used in the separation of proteins by electrophoresis.

Eigenschaften

CAS-Nummer |

19803-43-1 |

|---|---|

Produktname |

Ammonium methyl sulphate |

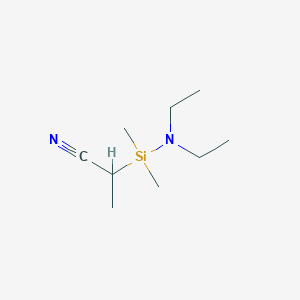

Molekularformel |

CH7NO4S |

Molekulargewicht |

129.14 g/mol |

IUPAC-Name |

azane;methyl hydrogen sulfate |

InChI |

InChI=1S/CH4O4S.H3N/c1-5-6(2,3)4;/h1H3,(H,2,3,4);1H3 |

InChI-Schlüssel |

IPTLKMXBROVJJF-UHFFFAOYSA-N |

SMILES |

COS(=O)(=O)O.N |

Kanonische SMILES |

COS(=O)(=O)O.N |

Andere CAS-Nummern |

19803-43-1 |

Verwandte CAS-Nummern |

75-93-4 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)